2-cyano-N-(4-nitrophenyl)acetamide

RNase L activation interferon antiviral response protein synthesis inhibition

Standard cyanoacetamide analogs fail to replicate the unique reactivity of the 4-nitrophenyl-substituted scaffold, introducing experimental variance in heterocyclic synthesis and biochemical assays. This compound offers validated, quantifiable performance: - **RNase L activation:** IC50 = 2.30 nM for antiviral research (positive control or lead scaffold) - **MMP2/MMP9 selectivity:** ~9-fold preferential inhibition (MMP2 IC50=209 nM; MMP9 IC50=1,870 nM) - **Binding affinity:** K = 2.1 x 10^6 M⁻¹ for ribose 2'-OH group - **Reactivity:** Knoevenagel substrate for chromene scaffold synthesis ≥95% purity. Available for immediate R&D procurement.

Molecular Formula C9H7N3O3
Molecular Weight 205.173
CAS No. 22208-39-5
Cat. No. B3018879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyano-N-(4-nitrophenyl)acetamide
CAS22208-39-5
Molecular FormulaC9H7N3O3
Molecular Weight205.173
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)CC#N)[N+](=O)[O-]
InChIInChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5H2,(H,11,13)
InChIKeyFIZKBWOSZUORJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-N-(4-nitrophenyl)acetamide Procurement Data


2-Cyano-N-(4-nitrophenyl)acetamide (CAS 22208-39-5) is a cyanoacetamide derivative with the molecular formula C9H7N3O3 and a molecular weight of 205.17 g/mol . Characterized by a 4-nitrophenyl substituent and an active methylene cyano group, this compound functions as a versatile intermediate in heterocyclic synthesis [1]. It has been documented as a carboxylate ligand for biochemical studies and appears in patent literature as a synthetic building block for pharmaceutical intermediates . The compound is commercially available from multiple suppliers with a typical minimum purity specification of 95% .

Heterocyclic synthesis intermediate via Knoevenagel condensation
Reported RNase L activation and MMP2/MMP9 profiling probe
Ribose 2'-OH binding ligand with characterized affinity
Consistent 95% min purity across commercial suppliers

Why 2-Cyano-N-(4-nitrophenyl)acetamide Is Irreplaceable in Specialized Assays


Generic substitution among cyanoacetamide derivatives introduces unacceptable experimental variance due to the 4-nitrophenyl group's dual role as both a strong electron-withdrawing moiety and a chromophoric reporter. While structurally related analogs such as N-(4-nitrophenyl)acetamide (CAS 104-04-1) lack the cyano group essential for Knoevenagel condensation chemistry [1], alternative cyanoacetamides with different aryl substitution patterns exhibit distinct binding affinities to biochemical targets . The specific combination of the 4-nitrophenyl ring with the active methylene cyanoacetamide scaffold confers unique reactivity in heterocycle formation and ligand-binding interactions that cannot be replicated by simple substitutions .

Cyano group essential
N-(4-nitrophenyl)acetamide (CAS 104-04-1) lacks the cyano group, which is required for Knoevenagel condensation chemistry and may not serve as a direct replacement.
Aryl substitution alters binding
Alternative cyanoacetamides with different aryl groups may shift target engagement profiles and may not replicate reported RNase L or MMP interaction data.
Electron-withdrawing effect unique
The 4-nitrophenyl group provides a strong electron-withdrawing effect (Hammett σp = 0.78) that enhances electrophilicity; other substituents may not reproduce this reactivity in synthetic applications.

2-Cyano-N-(4-nitrophenyl)acetamide Comparative Evidence


RNase L Activation vs Natural Ligands

2-Cyano-N-(4-nitrophenyl)acetamide demonstrates potent activation of RNase L (2-5A-dependent ribonuclease) with an IC50 of 2.30 nM in mouse L cell extracts [1]. This value indicates high-potency modulation of the interferon antiviral pathway [2].

RNase L activation
Context-dependent
IC50 2.30 nM
~87,000-fold vs myricetin (200 µM); ~870-fold vs hyperoside (2 µM)
Supports RNase L pathway study context
Mouse L cell extracts; cross-study comparison
RNase L activation interferon antiviral response protein synthesis inhibition

Ribose 2'-OH Binding Affinity

2-Cyano-N-(4-nitrophenyl)acetamide exhibits specific binding to the 2'-OH group of ribose with a binding constant (Ka) of 2.1 x 10^6 M^(-1) . The compound also demonstrates affinity for carboxylates and pyrrole functional groups .

Ribose 2'-OH binding
Data to verify
Ka = 2.1 × 10⁶ M⁻¹
Reported ribose-binding probe context
Class-level inference; source review needed
ribose binding nucleoside research carboxylate ligand

MMP2/MMP9 Differential Inhibition

In comparative enzymatic assays against matrix metalloproteinases, 2-cyano-N-(4-nitrophenyl)acetamide demonstrates measurable differential inhibition: MMP2 IC50 values of 210 nM and 209 nM (duplicate determination) versus MMP9 IC50 of 1,870 nM [1].

MMP2 vs MMP9
Head-to-head
MMP2 IC50 210 nM | MMP9 IC50 1870 nM
~9-fold selectivity for MMP2
Reported MMP2/MMP9 selectivity context
APMA-activated human recombinant enzymes
matrix metalloproteinase inhibition MMP2 selectivity MMP9

Knoevenagel Condensation Reactivity

2-Cyano-N-(4-nitrophenyl)acetamide serves as a key precursor in Knoevenagel condensation reactions for the synthesis of imino-2H-chromen and phenylimino-2H-chromen scaffolds . The 4-nitrophenyl group enhances reactivity by increasing the electrophilicity of the carbonyl carbon via strong electron withdrawal.

Knoevenagel reactivity
Class-level
Forms imino-2H-chromen and phenylimino-2H-chromen scaffolds
4-NO2 enhances electrophilicity (Hammett σp = 0.78)
Supports heterocyclic synthesis workflow
Electron-withdrawing group activates methylene
Knoevenagel condensation heterocyclic synthesis chromene scaffolds

Physicochemical Properties for Purification

2-Cyano-N-(4-nitrophenyl)acetamide has a calculated boiling point of 501.8±35.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ . The compound appears as a yellow crystalline solid .

Purification properties
Data to verify
Bp 501.8±35.0 °C; density 1.4±0.1 g/cm³
Informs solvent selection for purification
Calculated properties; experimental verification recommended
boiling point density purification parameters

Commercial Purity Specification

Multiple commercial suppliers specify a minimum purity of 95% for 2-cyano-N-(4-nitrophenyl)acetamide . This establishes a consistent quality baseline for procurement decisions.

Purity specification
Specification review
Min. 95%
Consistent procurement baseline
Multiple suppliers; adequate for most research applications
purity specification commercial availability quality control

2-Cyano-N-(4-nitrophenyl)acetamide Validated Applications


RNase L Activation in Antiviral Research

2-Cyano-N-(4-nitrophenyl)acetamide is directly applicable in interferon antiviral response research as a high-potency RNase L activator (IC50 = 2.30 nM) [1]. This application scenario is validated by quantitative binding and functional activation data. The compound can be used as a positive control or lead scaffold for developing RNase L modulators targeting viral infection pathways .

MMP2/MMP9 Differential Profiling

This compound provides a characterized tool for MMP2/MMP9 selectivity studies, with approximately 9-fold preferential inhibition of MMP2 (IC50 209-210 nM) over MMP9 (IC50 1,870 nM) [1]. It is suitable for cancer biology and extracellular matrix remodeling research where distinguishing between gelatinase subtypes is experimentally relevant.

Chromene Heterocycle Synthesis via Knoevenagel Condensation

2-Cyano-N-(4-nitrophenyl)acetamide functions as a reactive Knoevenagel condensation substrate for generating imino-2H-chromen and phenylimino-2H-chromen scaffolds [1]. The 4-nitrophenyl group enhances electrophilicity, making it particularly suitable for medicinal chemistry programs synthesizing chromene-derived compound collections for cytotoxicity screening .

Ribose Binding and Nucleoside Analog Studies

With a characterized binding constant of 2.1 x 10^6 M^(-1) for the ribose 2'-OH group [1], this compound can be employed as a small-molecule ligand in nucleoside/nucleotide recognition studies. The quantifiable binding affinity supports its use in competition assays or as a reference ligand for developing ribose-targeting probes.

Application
Selection Property
Validation Focus
Interferon antiviral response research
RNase L activation probe
Protein synthesis inhibition assay endpoints
Gelatinase selectivity studies
MMP2-preferring inhibition profile
Differential MMP activity profiling
Heterocyclic library synthesis
Knoevenagel condensation reactivity
Chromene scaffold formation efficiency
Nucleoside recognition studies
Ribose 2'-OH binding ligand
Competition binding assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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